molecular formula C11H9NO4 B1330722 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid CAS No. 60693-33-6

4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid

Cat. No. B1330722
CAS RN: 60693-33-6
M. Wt: 219.19 g/mol
InChI Key: ZFHIOWPHEFPSPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid is a compound that features a pyrrolidinone ring, which is a lactam of gamma-aminobutyric acid, and a benzoic acid moiety. This structure is significant in the field of medicinal chemistry due to its potential biological applications. The compound and its derivatives have been synthesized and characterized for various applications, including their use in coordination chemistry and biological activity studies .

Synthesis Analysis

The synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid derivatives has been explored in several studies. Organotin(IV) complexes of this compound have been synthesized and characterized by elemental analysis and spectral studies, providing insights into the geometry around the tin atom in both solid and solution states . Additionally, a series of 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived compounds have been synthesized and characterized, indicating the versatility of the core structure in forming various ring systems .

Molecular Structure Analysis

The molecular structure of compounds related to 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid has been extensively studied using different spectroscopic and theoretical methods. For instance, the structural and vibrational analysis of a related compound, 4-(2,5-di-2-thienyl-1H-pyrrol-1-yl) benzoic acid, was carried out using density functional theory (DFT) calculations, which provided detailed information on molecular geometry and vibrational wavenumbers . Similarly, the molecular structure of another derivative was investigated using X-ray diffraction and DFT, offering insights into the geometric parameters and vibrational wavenumbers .

Chemical Reactions Analysis

The reactivity of 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid derivatives has been explored in the context of forming coordination polymers and complexes. For example, metal-organic frameworks have been constructed using derivatives of benzoic acid, demonstrating the ability of these compounds to act as ligands and form various architectures with metal ions . These studies highlight the potential of 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid derivatives in the design of new materials with specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid derivatives have been characterized through various analytical techniques. The photophysical properties of lanthanide-based coordination polymers assembled from derivatives of benzoic acid have been assessed, revealing interesting luminescence efficiencies and excited state lifetimes . Additionally, the solvatochromic and thermochromic properties of metal-organic frameworks based on a related compound, 4-(pyridin-4-yl)benzoic acid, have been investigated, showing color changes in response to different solvents and temperatures . These properties are crucial for the development of responsive materials for sensing and other applications.

Scientific Research Applications

1. Monoclonal Antibody Production

  • Summary of Application : This compound has been found to improve monoclonal antibody production in Chinese hamster ovary cell cultures . It is particularly useful because it increases both the cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
  • Methods of Application : The compound was added to the cell culture and its effects on cell growth, glucose uptake rate, intracellular adenosine triphosphate levels, and monoclonal antibody production were observed .
  • Results : The compound was found to suppress cell growth and increase both the cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate, leading to increased monoclonal antibody production . It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

2. Antibacterial and Antitubercular Activity

  • Summary of Application : A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides were synthesized and evaluated for their antibacterial activity . Some of these compounds showed strong antibacterial and antitubercular properties .
  • Methods of Application : The synthesized compounds were tested for in vitro inhibition of enoyl ACP reductase and DHFR enzymes . A molecular docking investigation was also conducted to determine the potential mode of action of the synthesized compounds .
  • Results : The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .

3. Synthesis of Tetrazine Radio Ligand

  • Summary of Application : This compound is used in the synthesis of Tz-PEG11-1,4,7-triazacyclononane-N,N,N-triacetate, a precursor for Al [18F]-NOTA-labeled tetrazine radio ligand .
  • Methods of Application : The compound is used in the synthesis process of the radio ligand .
  • Results : The synthesized radio ligand is useful in 18F-based pretargeted PET imaging system .

4. Organotin(IV) Complexes

  • Summary of Application : This compound is used in the synthesis of organotin(IV) complexes . These complexes have been tested against different bacteria and fungi to determine their toxicity .
  • Methods of Application : The compound is used in the synthesis process of the organotin(IV) complexes . These complexes were then tested for their toxicity .
  • Results : The synthesized organotin(IV) complexes showed toxicity against different bacteria and fungi .

5. Synthesis of Pyrazolidinedione Substituted 4-Quinolone

  • Summary of Application : Pyrrolidines, which include “4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid”, are known for their versatile pharmacological activities such as antimicrobial, antitumor, anti-HIV, anticonvulsant, sphingosine-1-phosphate (S1P) receptor agonists, malic enzyme inhibitors, ketoamide-based cathepsin K inhibitors, and human melanocortin-4 receptor agonists .
  • Methods of Application : The compound is used in the synthesis process of pyrazolidinedione substituted 4-quinolone .
  • Results : The synthesized molecules exhibited a range of pharmacological activities .

6. Synthesis of (2,5-Dioxopyrrolidin-1-yl) (phenyl)Acetamides

  • Summary of Application : This compound is used in the synthesis of (2,5-Dioxopyrrolidin-1-yl) (phenyl)Acetamides, which have been found to have potent anticonvulsant properties .
  • Methods of Application : The compound is used in the synthesis process of (2,5-Dioxopyrrolidin-1-yl) (phenyl)Acetamides .
  • Results : The synthesized molecules exhibited potent anticonvulsant properties .

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2, indicating that it may be harmful if swallowed and may cause eye irritation .

properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-9-5-6-10(14)12(9)8-3-1-7(2-4-8)11(15)16/h1-4H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHIOWPHEFPSPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60325887
Record name 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid

CAS RN

60693-33-6
Record name 60693-33-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521356
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid
Reactant of Route 4
4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid

Citations

For This Compound
1
Citations
F Barsoum, H Georgey, N Abdel-Gawad - Molecules, 2009 - mdpi.com
A variety of 4-(un)substituted phenylcarbamoyl methyl ester-containing compounds 3a-d, 5a-d and 7a-d were synthesized via reaction in N,N-dimethylformamide of (un)substituted …
Number of citations: 17 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.